1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
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Overview
Description
1-Benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring, a phenylethenyl group, and a sulfonylpiperazine moiety[_{{{CITATION{{{1{1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl ](https://wwwsmoleculecom/products/s3277238){{{CITATION{{{_1{1-benzothiophen-2-yl-4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl ....
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and other functions in the human body.
Mode of Action
The compound interacts with its target, the 5-HT1A receptors, by binding to them. This binding can influence the receptor’s activity, leading to changes in the transmission of serotonin signals in the brain
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotonin signaling pathway. Serotonin is a neurotransmitter that plays a key role in mood regulation, among other functions. By influencing the activity of the 5-HT1A receptors, the compound can potentially alter the serotonin signaling pathway and its downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the 5-HT1A receptors. By influencing these receptors, the compound can potentially affect mood regulation, anxiety levels, and other serotonin-related functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the benzothiophene core. This can be achieved through the cyclization of appropriate thiophene precursors under specific conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of catalysts and solvents that are optimized for efficiency and environmental safety. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and development.
Scientific Research Applications
1-Benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has shown promise in several scientific research applications:
Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound's properties make it suitable for use in material science and drug discovery.
Comparison with Similar Compounds
Indole derivatives
Benzothiophene-based molecules
Other sulfonylpiperazine derivatives
Biological Activity
1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and estrogen receptor modulation. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene moiety and a piperazine ring, contributing to its unique biological properties. The molecular formula is C21H22N2O3S, with a molecular weight of 378.48 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H22N2O3S |
Molecular Weight | 378.48 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.
Case Study: Breast Cancer
In a specific case study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the downregulation of estrogen receptor activity, which is critical in hormone-responsive breast cancers.
The compound acts primarily as a selective estrogen receptor downregulator (SERD). By binding to estrogen receptors, it inhibits their activity, thereby preventing the proliferation of estrogen-dependent tumors. This mechanism is crucial for developing targeted therapies for breast cancer.
Table 2: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell growth | |
Apoptosis Induction | Increased apoptosis | |
Estrogen Receptor Modulation | Downregulation |
Research Findings
Several studies have explored the biological effects of this compound:
- Cell Viability Assays : Various assays demonstrated that the compound significantly reduces viability in cancer cell lines.
- Apoptosis Assays : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound.
- Estrogen Receptor Binding Studies : Binding affinity assays confirmed that the compound effectively binds to estrogen receptors, leading to their downregulation.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(20-16-18-8-4-5-9-19(18)27-20)22-11-13-23(14-12-22)28(25,26)15-10-17-6-2-1-3-7-17/h1-10,15-16H,11-14H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSLWTKPLSJKAM-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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